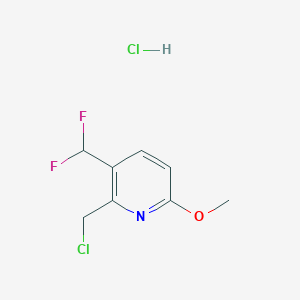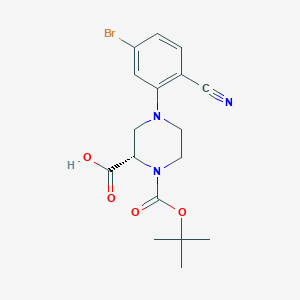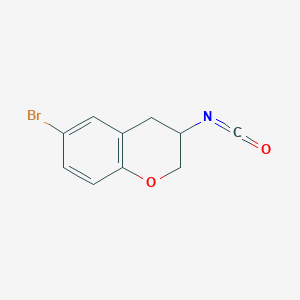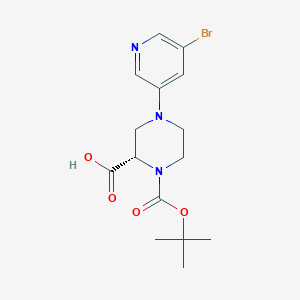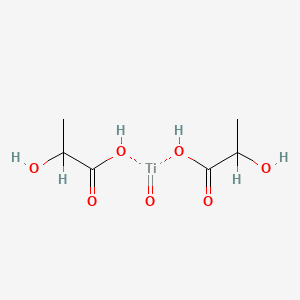
Titanium, bis(2-(hydroxy-kappaO)propanoato-kappaO)oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, bis(2-(hydroxy-kappaO)propanoato-kappaO)oxo-, also known as bis(lactato)oxotitanium, is a titanium complex with the molecular formula C6H12O7Ti. This compound is characterized by its coordination with two lactate ligands and an oxo group, forming a stable structure. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, bis(2-(hydroxy-kappaO)propanoato-kappaO)oxo- typically involves the reaction of titanium tetrachloride (TiCl4) with lactic acid in an aqueous medium. The reaction proceeds as follows: [ \text{TiCl}_4 + 2 \text{CH}_3\text{CH(OH)COOH} \rightarrow \text{Ti(OOCCH(OH)CH}_3\text{)}_2\text{O} + 4 \text{HCl} ] This reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride is reacted with lactic acid under optimized conditions. The process includes steps such as mixing, heating, and purification to obtain a high-purity product. The final product is often available as a solution in water or other solvents .
Chemical Reactions Analysis
Types of Reactions
Titanium, bis(2-(hydroxy-kappaO)propanoato-kappaO)oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: It can be reduced to lower oxidation state titanium species.
Substitution: The lactate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions can be carried out using various organic acids and bases.
Major Products Formed
The major products formed from these reactions include different titanium complexes with varying oxidation states and ligand environments. These products have distinct chemical and physical properties, making them useful in various applications .
Scientific Research Applications
Titanium, bis(2-(hydroxy-kappaO)propanoato-kappaO)oxo- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme mimetics and bioinorganic chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Mechanism of Action
The mechanism by which Titanium, bis(2-(hydroxy-kappaO)propanoato-kappaO)oxo- exerts its effects involves the coordination of the titanium center with various ligands. This coordination facilitates electron transfer processes, making the compound an effective catalyst. The molecular targets and pathways involved include interactions with organic substrates and the promotion of redox reactions .
Comparison with Similar Compounds
Similar Compounds
- Titanium, bis(2-(2-hydroxyethoxy)ethanolato-kappaO)bis(2-(hydroxy-kappaO)propanoato-kappaO)
- Titanium, bis(salicylato-O1,O2)bis[2,2’-oxybis[ethanolato]-O1]
Uniqueness
Titanium, bis(2-(hydroxy-kappaO)propanoato-kappaO)oxo- is unique due to its specific coordination environment and stability. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application versatility. Its ability to form stable aqueous solutions and its effectiveness as a catalyst in various chemical reactions highlight its uniqueness .
Properties
CAS No. |
34747-99-4 |
|---|---|
Molecular Formula |
C6H12O7Ti |
Molecular Weight |
244.02 g/mol |
IUPAC Name |
2-hydroxypropanoic acid;oxotitanium |
InChI |
InChI=1S/2C3H6O3.O.Ti/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);; |
InChI Key |
UDZFXNUPTYGCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.O=[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


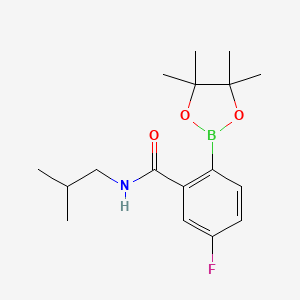

![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B13728105.png)
![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13728111.png)
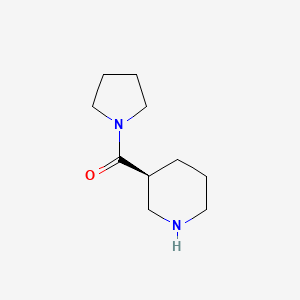

![Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate](/img/structure/B13728123.png)
